![molecular formula C19H21ClN2O3S B3019856 3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-46-6](/img/structure/B3019856.png)

3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide

Description

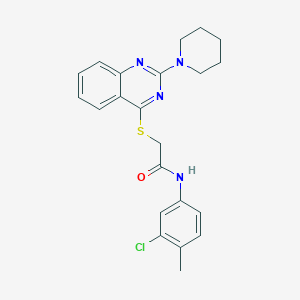

The compound "3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. While the specific compound is not directly discussed in the provided papers, similar compounds with chloro and benzenesulfonamide groups have been synthesized and studied for their potential biological activities, particularly as anticancer agents and enzyme inhibitors . These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that can influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the reaction of appropriate precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazones with chlorobenzene sulfonyl chloride or similar sulfonyl chlorides . The reactions are often carried out in solvents like glacial acetic acid or methylene dichloride, with bases such as triethylamine to facilitate the condensation process. The synthesis route can significantly affect the yield, purity, and properties of the final compound.

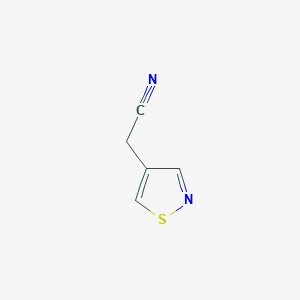

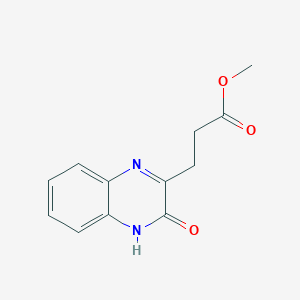

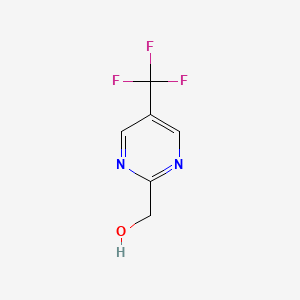

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group and a chloro group on the benzene ring. The spatial arrangement of these groups, along with additional substituents, can influence the overall geometry of the molecule. For instance, X-ray crystallographic studies have revealed that some of these compounds crystallize in specific space groups with defined cell parameters, and the rings can adopt various conformations and dihedral angles .

Chemical Reactions Analysis

Chlorinated benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and chloro groups. These functionalities may allow for further derivatization or interaction with biological targets. For example, the chloro group can be displaced in nucleophilic substitution reactions, and the sulfonyl group can form hydrogen bonds, which is crucial for the binding affinity to enzymes like carbonic anhydrases .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, crystallinity, melting point, and stability. The presence of substituents like the piperidinylcarbonyl group can affect the compound's lipophilicity and, consequently, its biological activity and metabolic stability. Compounds with certain substituents have shown increased metabolic stability, which is an important factor in drug development .

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . It is widely expressed in forebrain areas such as the cortex and hippocampus .

Mode of Action

This compound acts as a GlyT1 inhibitor . This enhances NMDA function, which may improve the symptoms of conditions like schizophrenia .

Biochemical Pathways

The compound’s action affects the glutamatergic pathway . By increasing glycine levels, it enhances the function of NMDA receptors, which are a type of glutamate receptor . This can lead to increased activation of the glutamatergic pathway, which plays a crucial role in cognitive functions like learning and memory .

Pharmacokinetics

These properties suggest that the compound could have good bioavailability and be able to reach its target in the brain effectively .

Result of Action

The inhibition of GlyT1 by this compound leads to increased levels of glycine, enhancing the function of NMDA receptors . This can result in improved symptoms in conditions like schizophrenia, where NMDA receptor hypofunction is thought to be involved . Importantly, the compound showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .

properties

IUPAC Name |

3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-17-5-4-6-18(13-17)26(24,25)21-14-15-7-9-16(10-8-15)19(23)22-11-2-1-3-12-22/h4-10,13,21H,1-3,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUELAMSHLVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328467 | |

| Record name | 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

CAS RN |

690245-46-6 | |

| Record name | 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)

![N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3019774.png)

![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)

![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)

![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)